molecular formula C10H12ClFN2O2S B577415 3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine CAS No. 1273683-57-0

3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine

Cat. No.: B577415
CAS No.: 1273683-57-0
M. Wt: 278.726
InChI Key: UFXPNASULACFFJ-UHFFFAOYSA-N
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Description

3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including the ring construction from different cyclic or acyclic precursors . The sulfonyl group is then introduced through sulfonation reactions, and the fluoropyridine moiety is added via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the chloromethyl group can produce various substituted derivatives.

Scientific Research Applications

3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and sulfonyl-containing compounds, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets 3-(2-(Chloromethyl)pyrrolidin-1-ylsulfonyl)-5-fluoropyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoropyridine moiety, in particular, can enhance its binding affinity and selectivity for certain biological targets .

Properties

IUPAC Name

3-[2-(chloromethyl)pyrrolidin-1-yl]sulfonyl-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O2S/c11-5-9-2-1-3-14(9)17(15,16)10-4-8(12)6-13-7-10/h4,6-7,9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXPNASULACFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CN=CC(=C2)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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